(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride
Overview
Description
“(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is also known as L-β-Homoproline hydrochloride .
Molecular Structure Analysis
The InChI code for “(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride” is 1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Medicinal Chemistry Applications
Antithrombotic Drug Synthesis : One of the significant applications is in the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. The S-enantiomer of clopidogrel, which contains a pyrrolidine ring, is specifically active and used in pharmaceuticals to prevent strokes and heart attacks (Saeed et al., 2017).
Bioactive Molecules Discovery : Pyrrolidine rings are extensively utilized in drug discovery for the treatment of human diseases. Their incorporation into molecules can enhance pharmacophore exploration due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage, leading to novel biologically active compounds (Li Petri et al., 2021).
Material Science and Chemistry
- Surfactant Development : Pyrrolidone-based surfactants, derived from N-alkylated pyrrolidones, demonstrate significant surface-active properties. These surfactants can synergistically interact with anionic surfactants, enhancing water solubility, compatibility, and solvency in formulations, which is crucial for industrial applications (Login, 1995).
Biotechnology and Bioengineering
- Biocidal Applications : The biocidal potential of pyrolysis bio-oils, containing phenolic compounds and organic acids including pyrrolidine derivatives, has been explored against insects, fungi, and bacteria. These compounds show promise as future pesticides and antimicrobials, highlighting the diverse applications of pyrrolidine and its derivatives in biocidal products (Mattos et al., 2019).
Environmental Science
- Wastewater Treatment : Research has focused on the use of peracetic acid, related to pyrrolidine derivatives through its organic acid nature, for wastewater disinfection. Peracetic acid's effectiveness against a broad spectrum of microorganisms, without forming persistent toxic residuals, makes it an attractive option for wastewater treatment processes (Kitis, 2004).
Safety And Hazards
properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDACVOAOJQTPR-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375822 | |
Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | |
CAS RN |
53912-85-9 | |
Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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